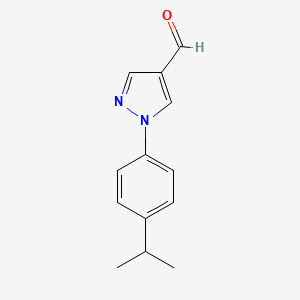
1-(4-Isopropylphenyl)-1H-pyrazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-isopropylphenyl group attached to the pyrazole ring, with a formyl group at the 4-position of the pyrazole ring
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-inflammatory and anticancer agents.
-
Materials Science
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Potential use in the development of organic semiconductors.
-
Biological Research
- Studied for its interactions with various biological targets.
- Potential applications in the development of probes for biological imaging.
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to improve yield and selectivity.
-
Cyclization Method
Starting Materials: Hydrazones and α,β-unsaturated carbonyl compounds.
Reaction Conditions: Acidic or basic conditions, often with catalysts.
-
Industrial Production
- Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve scalability.
- Use of high-throughput screening to identify optimal catalysts and reaction conditions.
Analyse Chemischer Reaktionen
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral media.
Products: Oxidation of the formyl group to a carboxylic acid.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the formyl group to a primary alcohol.
-
Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Often requires a catalyst or base to facilitate the reaction.
Products: Substitution at the formyl group to form imines or thioethers.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
- Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
-
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde
- Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
-
1-(4-Isopropylphenyl)-1H-pyrazole-3-carbaldehyde
- The formyl group is at the 3-position instead of the 4-position, which may influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMZTFXCGJBJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649831 |
Source


|
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-83-6 |
Source


|
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)
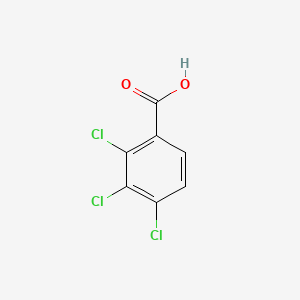
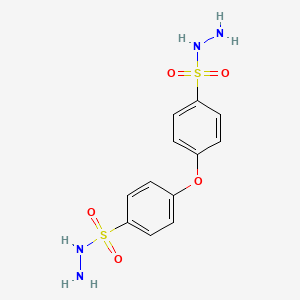




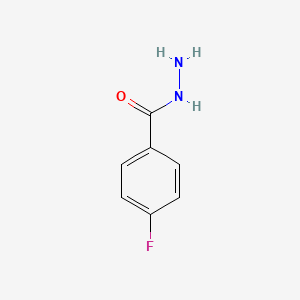
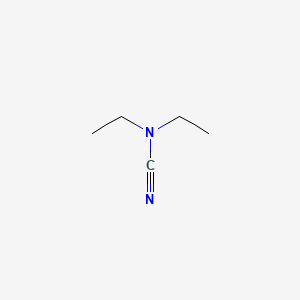
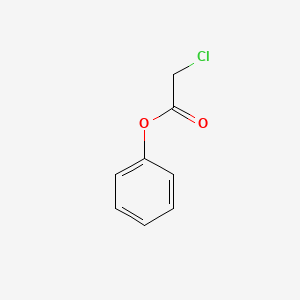
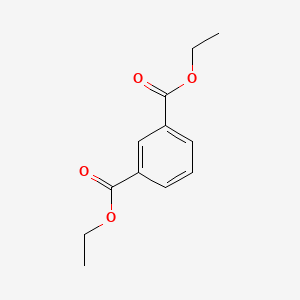
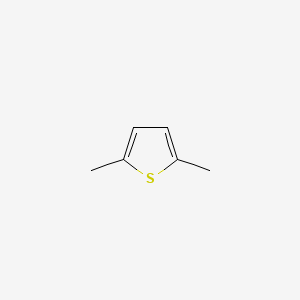
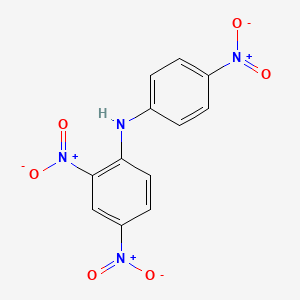
![3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1293389.png)
